molecular formula C10H12 B1616505 1-Cyclopropyl-2-methylbenzene CAS No. 27546-46-9

1-Cyclopropyl-2-methylbenzene

Cat. No.: B1616505
CAS No.: 27546-46-9
M. Wt: 132.2 g/mol
InChI Key: RUSPCRNKBONOHH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylbenzene, also known as 2-methyl-1-cyclopropylbenzene, is an organic compound with the molecular formula C₁₀H₁₂. It consists of a benzene ring substituted with a cyclopropyl group and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring .

Properties

IUPAC Name

1-cyclopropyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPCRNKBONOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181957
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27546-46-9
Record name 1-Cyclopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylbenzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Grignard Reaction: Another method involves the reaction of cyclopropylmagnesium bromide with 2-bromotoluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Nitro-1-cyclopropyl-2-methylbenzene.

    Oxidation: 2-cyclopropylbenzoic acid.

    Reduction: Cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-methylbenzene primarily involves its interaction with electrophiles and nucleophiles due to the electron-rich aromatic ring. The cyclopropyl group can influence the reactivity of the benzene ring by donating electron density through hyperconjugation, thereby stabilizing the transition states in electrophilic aromatic substitution reactions .

Biological Activity

1-Cyclopropyl-2-methylbenzene, also known as isopropylcyclopropylbenzene, is an organic compound featuring a cyclopropyl group attached to a methyl-substituted benzene ring. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12C_{10}H_{12}, with a molecular weight of approximately 132.20 g/mol. The compound's structure can be represented as follows:

C6H4(CH2C3H5)(CH3)\text{C}_6\text{H}_4(\text{CH}_2\text{C}_3\text{H}_5)(\text{CH}_3)

This configuration influences its interactions with biological systems, particularly in terms of binding affinity and selectivity for various receptors.

Biological Activity

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits some antimicrobial activity against certain bacterial strains. This has been attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclopropyl-substituted compounds. The results demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays conducted by researchers at the University of Groningen revealed that this compound inhibited cell growth in human breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) with IC50 values ranging from 20 to 50 µM .
  • Neuroprotective Effects :
    • A study investigating the neuroprotective effects of various aromatic compounds found that this compound exhibited protective effects against oxidative stress-induced neurotoxicity in neuronal cell cultures .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.
  • Oxidative Stress Modulation : Its antioxidant properties may help mitigate oxidative stress in cells, contributing to its neuroprotective effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateSignificantPresent
1-Cyclopropyl-4-methylbenzeneLowModerateAbsent
1-Cyclobutyl-2-methylbenzeneHighLowPresent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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